molecular formula C9H15NO3 B1354498 1-Acetyl-4-piperidineacetic acid CAS No. 78056-60-7

1-Acetyl-4-piperidineacetic acid

Cat. No. B1354498
CAS RN: 78056-60-7
M. Wt: 185.22 g/mol
InChI Key: SPNAWRHVQZEFHH-UHFFFAOYSA-N
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Description

1-Acetyl-4-piperidineacetic acid (1-APA) is an organic compound that is commonly used in a variety of scientific research applications. It is an important building block for many biologically active compounds, including neurotransmitters and hormones, as well as in the synthesis of pharmaceuticals. 1-APA is also used in the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-Acetyl-4-piperidineacetic acid is a derivative of piperidine, a key heterocyclic moiety in medicinal chemistry. Piperidine derivatives are integral in the synthesis of various pharmaceuticals, including those with analgesic, antihypertensive, and antipsychotic properties . This compound’s role in drug discovery is pivotal due to its pharmacophoric features that contribute to the biological activity of new therapeutic agents.

Organic Synthesis

In organic synthesis, 1-Acetyl-4-piperidineacetic acid serves as a building block for creating complex molecules. Its structure is versatile for reactions such as cyclization and amination, which are crucial in synthesizing substituted piperidines and related compounds . These synthetic routes are essential for developing new materials and chemicals with potential applications across various industries.

Pharmacology

The piperidine nucleus, to which 1-Acetyl-4-piperidineacetic acid is related, has shown significant promise in pharmacological applications. It’s involved in the development of compounds with anticancer, antiviral, and antimicrobial activities . Research continues to explore its potential in treating a wide range of diseases, making it a valuable asset in pharmacological research.

Biochemistry

In biochemistry, 1-Acetyl-4-piperidineacetic acid can be used to study enzyme-substrate interactions and the mechanisms of biochemical pathways. Piperidine derivatives play a role in understanding the structure and function of biological molecules, which is fundamental in the development of biochemical assays and diagnostic tools .

Chemical Engineering

This compound is relevant in chemical engineering, particularly in process optimization and the development of catalytic systems. Its properties can influence the design and improvement of industrial processes, such as the production of fine chemicals and pharmaceuticals .

Environmental Science

1-Acetyl-4-piperidineacetic acid can be used in environmental science to study the behavior of nitrogen-containing compounds in ecosystems. Its interactions with other environmental chemicals can provide insights into pollution dynamics, biodegradation processes, and the development of eco-friendly materials .

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAWRHVQZEFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439928
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-piperidineacetic acid

CAS RN

78056-60-7
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Acetylpiperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 92 parts of ethyl 1-acetyl-4-piperidineacetate in 200 parts of ethanol are added dropwise (slowly) 65 parts of sodium hydroxide solution 30%. Upon completion, stirring is continued for 2 hours in a warm water-bath. The reaction mixture is poured onto water and the whole is filtered over hyflo. The clear filtrate is concentrated to a third of its volume and the concentrate is acidified with a diluted hydrochloric acid solution. While cooling, the product is allowed to crystallize. It is filtered off and dried, yielding 29 parts (36.5%) of 1-acetyl-4-piperidineacetic acid; mp. 124.1° C.
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Synthesis routes and methods II

Procedure details

4-Piperidinylacetic acid (5 grams) (35.0 mmoles) was reacted with acetic anhydride (10.7 grams) (105.0 mmoles) as described in Preparative Example 13A to give the title compound (Yield: 6.4 grams, 99%, MH+ 185).
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